(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride

Descripción

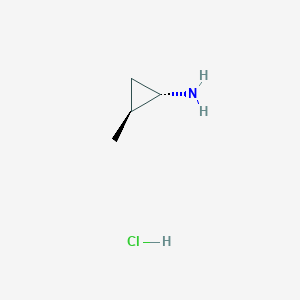

(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative with a molecular formula of C₄H₁₀ClN and a molecular weight of 107.58 g/mol . The compound features a strained cyclopropane ring system, a methyl substituent at the C2 position, and an amine group that is protonated as a hydrochloride salt. This configuration enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry research. The compound is typically reported with a purity of ≥95% and is utilized in enantioselective reactions due to its defined stereochemistry .

Propiedades

IUPAC Name |

(1S,2S)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKNIYQAIAEGO-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088414-03-1 | |

| Record name | (1S,2S)-2-methylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acid chlorides or anhydrides to form stable amide derivatives. This reaction is critical for modifying the compound's solubility and biological activity.

Example Reaction :

Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Pyridine or triethylamine (to neutralize HCl)

-

Temperature: 0–25°C

Table 1: Acylation Reagents and Products

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-((1S,2S)-2-Methylcyclopropyl)acetamide | Intermediate for drug synthesis |

| Benzoyl chloride | N-((1S,2S)-2-Methylcyclopropyl)benzamide | Bioactive probe development |

Alkylation Reactions

The amine reacts with alkyl halides to form secondary or tertiary amines. Steric hindrance from the cyclopropane ring limits reactivity with bulky electrophiles.

Example Reaction :

Conditions :

-

Solvent: Ethanol or DMF

-

Base: KCO

-

Temperature: 60–80°C

Oxidation

The amine group can be oxidized to nitroso or imine derivatives, though the cyclopropane ring typically remains intact under mild conditions.

Reagents :

-

KMnO (aqueous acidic conditions) → Nitroso compound

-

HO/Fe → Imine oxide

Reduction

Reduction is less relevant for the amine itself but may apply to derivatives (e.g., imines).

Reagent : NaBH or LiAlH restores the amine from imine intermediates.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes controlled cleavage under specific conditions:

-

Acid-Catalyzed Ring Opening :

Conditions : Reflux in concentrated HCl; yields linear diamine derivatives .

-

Thermal Decomposition :

At >150°C, the ring may fragment into alkenes or alkanes, though this is rarely synthetically useful.

Salt Formation and Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solution:

pKa : ~9.5 (estimated for the free amine), making it soluble in acidic media .

Aplicaciones Científicas De Investigación

(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (1S,2S)-2-Methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs with Varying Substituents

The table below compares cyclopropanamine hydrochloride derivatives with different substituents, highlighting how structural modifications influence molecular properties and applications:

*Estimated based on molecular formula.

Key Observations :

- Phenyl and halogenated aryl groups (e.g., bromophenyl) increase molecular weight and lipophilicity, which may improve binding affinity in receptor-targeted applications but reduce aqueous solubility . Halogens (e.g., bromine) introduce electronic effects that can alter metabolic stability or intermolecular interactions .

Stereochemical Comparisons

The stereochemistry of cyclopropane derivatives significantly impacts their biological and chemical behavior. For example:

- The (1S,2S) configuration in the target compound contrasts with the (1R,2S) configuration observed in pseudoephedrine hydrochloride (a phenylpropanolamine derivative), which is a potent nasal decongestant .

- Stereoisomers of cyclopropanamine hydrochlorides may exhibit divergent pharmacological activities. For instance, (1R,2R) isomers of related compounds are often less biologically active due to mismatched stereochemical interactions with target enzymes or receptors .

Pharmacological and Chemical Properties

Notes:

Actividad Biológica

(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride is a cyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

- IUPAC Name : this compound

- Molecular Formula : C4H10ClN

- Molar Mass : 107.58 g/mol

- CAS Number : 2088414-03-1

Synthesis

The synthesis of (1S,2S)-2-methylcyclopropan-1-amine can be achieved through various methods, including Rh-catalyzed reactions that yield high enantioselectivity and good yields of cyclopropane derivatives . The compound's structural properties facilitate its use as an intermediate in the synthesis of more complex molecules.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its interaction with neurotransmitter systems, particularly in relation to norepinephrine and dopamine release. For instance, it has shown selective induction of norepinephrine release over dopamine, suggesting a potential role in treating conditions like attention deficit hyperactivity disorder (ADHD) or depression .

Binding Affinity and Selectivity

In studies evaluating its binding affinity to adrenergic receptors, (1S,2S)-2-methylcyclopropan-1-amine demonstrated a selective profile:

- Norepinephrine Receptor : EC50 = 224 nM

- Dopamine Receptor : EC50 = 1988 nM

This selectivity indicates that the compound may have therapeutic potential with fewer side effects typically associated with dopamine modulation .

Case Studies

Several case studies have highlighted the efficacy of (1S,2S)-2-methylcyclopropan-1-amine in various experimental settings:

- Study on Potency and Selectivity :

- In vitro Stability :

Table 1: Biological Activity Summary

| Activity Type | Measurement | Result |

|---|---|---|

| Norepinephrine Release | EC50 | 224 nM |

| Dopamine Release | EC50 | 1988 nM |

| BD2 Potency | pIC50 | 7.9 |

| Selectivity | BD2/BD1 Ratio | 2000-fold |

Table 2: Synthesis Methods Overview

| Synthesis Method | Yield (%) | Enantioselectivity |

|---|---|---|

| Rh-catalyzed Reaction | High | High |

| Diazidation | 56-63% | Moderate |

Q & A

Q. What are the optimal synthetic routes for (1S,2S)-2-Methylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution. A validated method includes reacting cyclopropylmethylamine with methyl iodide under controlled pH and temperature (5–10°C), followed by HCl addition to precipitate the hydrochloride salt . Key parameters:

- Reagent stoichiometry : Excess methyl iodide (1.2–1.5 eq.) improves substitution efficiency.

- Temperature : Lower temperatures minimize side reactions (e.g., over-alkylation).

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity .

Q. How is stereochemical purity confirmed for this compound?

Chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR analysis validates the (1S,2S) configuration by correlating spatial proximity of methyl and amine groups .

Q. What analytical techniques are critical for characterizing this compound?

- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-N bend) confirm amine hydrochloride formation .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 118.1 (free base) and [M-Cl]⁻ at m/z 152.1 (hydrochloride) .

- XRD : Crystalline structure analysis confirms monoclinic P2₁ symmetry with a dihedral angle of 112° between cyclopropane and amine planes .

Advanced Research Questions

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

The hydrochloride salt is hygroscopic and degrades in basic conditions (pH > 8) via cyclopropane ring opening. Stability studies (25°C, 60% RH):

| pH | Half-Life (Days) | Degradation Product |

|---|---|---|

| 3.0 | >30 | None detected |

| 7.4 | 7 | 3-Methyl-1-aminopropane |

| 9.0 | <1 | Open-chain amine |

Use buffered solutions (pH 4–6) for long-term storage .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in receptor binding assays (e.g., σ₁ vs. σ₂ affinity) may arise from:

Q. How can computational modeling predict reactivity in novel synthetic applications?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- Nucleophilic sites : Amine nitrogen (highest Fukui index, f⁻ = 0.45).

- Ring strain energy : 27 kcal/mol, explaining cyclopropane’s susceptibility to electrophilic attack .

Applications: Design of photo-crosslinking probes or enzyme inhibitors targeting strained cyclopropanes.

Q. What methodologies optimize enantioselective synthesis for industrial-scale production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.